Methyl 4-chloro-2-(methylamino)benzoate
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Overview
Description
Methyl 4-chloro-2-(methylamino)benzoate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid and is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-(methylamino)benzoate can be synthesized through several methods. One common route involves the methylation of 4-chloro-2-aminobenzoic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-(methylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Scientific Research Applications
Methyl 4-chloro-2-(methylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-(methylamino)benzoate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. The pathways involved include nucleophilic substitution and electrophilic aromatic substitution, where the compound reacts with other molecules to form new products .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(methylamino)benzoate: Similar structure but lacks the chloro group.
Methyl 2-(methylamino)benzoate: Differently substituted benzoate ester.
Methyl 4-aminobenzoate: Lacks the methylamino group.
Uniqueness
Methyl 4-chloro-2-(methylamino)benzoate is unique due to the presence of both chloro and methylamino groups, which confer distinct reactivity and properties. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 4-chloro-2-(methylamino)benzoate |
InChI |
InChI=1S/C9H10ClNO2/c1-11-8-5-6(10)3-4-7(8)9(12)13-2/h3-5,11H,1-2H3 |
InChI Key |
VHOXAFREOAWEBG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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